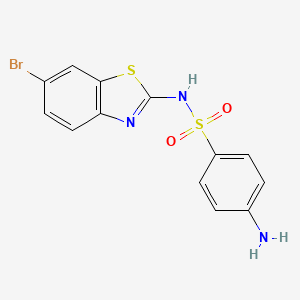![molecular formula C20H19N3S B12530936 3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole CAS No. 658699-92-4](/img/structure/B12530936.png)
3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole is a complex organic compound that features a unique combination of indole, pyrimidine, and thiophene moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of these heterocyclic structures often imparts unique chemical and biological properties, making it a valuable subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrimidine core, followed by the introduction of the thiophene and indole groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the coupling of the indole moiety under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) are used to facilitate electrophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and its role in cell signaling pathways.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials
Mecanismo De Acción
The mechanism of action of 3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain kinases, thereby affecting cell signaling pathways. The indole moiety can interact with various receptors, while the pyrimidine and thiophene rings contribute to the compound’s overall binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-[6-Butyl-2-(furan-2-yl)pyrimidin-4-yl]-1H-indole: Similar structure but with a furan ring instead of thiophene.
3-[6-Butyl-2-(phenyl)pyrimidin-4-yl]-1H-indole: Contains a phenyl ring instead of thiophene.
3-[6-Butyl-2-(pyridin-2-yl)pyrimidin-4-yl]-1H-indole: Features a pyridine ring instead of thiophene.
Uniqueness
The presence of the thiophene ring in 3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole imparts unique electronic properties, making it particularly useful in applications requiring high electron mobility, such as organic semiconductors. Additionally, the combination of indole, pyrimidine, and thiophene moieties provides a versatile platform for further functionalization and optimization .
Propiedades
Número CAS |
658699-92-4 |
|---|---|
Fórmula molecular |
C20H19N3S |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
3-(6-butyl-2-thiophen-2-ylpyrimidin-4-yl)-1H-indole |
InChI |
InChI=1S/C20H19N3S/c1-2-3-7-14-12-18(23-20(22-14)19-10-6-11-24-19)16-13-21-17-9-5-4-8-15(16)17/h4-6,8-13,21H,2-3,7H2,1H3 |
Clave InChI |
HQDVBEKJJJQOMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=NC(=N1)C2=CC=CS2)C3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


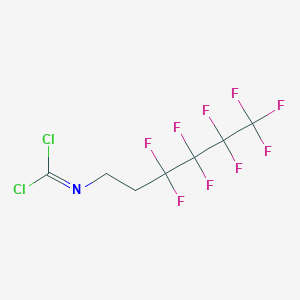
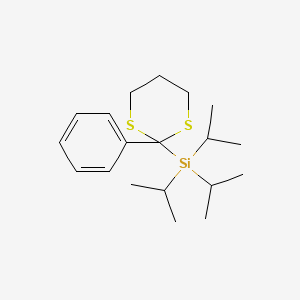
![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)
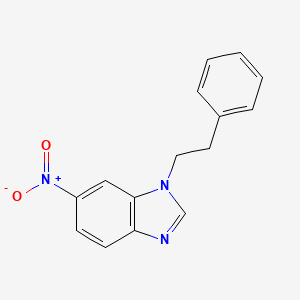
![{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol](/img/structure/B12530865.png)
![Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12530866.png)
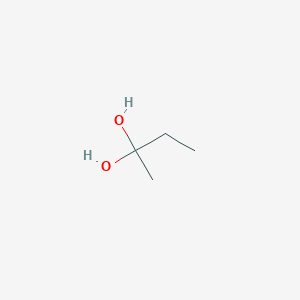
![1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B12530893.png)
![[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid](/img/structure/B12530894.png)
![4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B12530899.png)

![2-[Chloro(dinitro)methyl]-1,3,5-triazine](/img/structure/B12530909.png)
